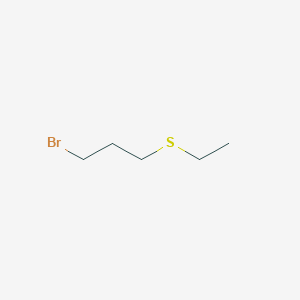

1-Bromo-3-(ethylsulfanyl)propane

Description

1-Bromo-3-(ethylsulfanyl)propane (CAS: 83705-51-5) is an organobromine compound with the molecular formula C₅H₁₁BrS and a molecular weight of 183.11 g/mol . It is characterized by a propane backbone substituted with a bromine atom at position 1 and an ethylsulfanyl (-S-CH₂CH₃) group at position 2. The compound exists as a liquid under standard conditions and is typically stored at -10°C to maintain stability . Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or functionalized polymers, leveraging the reactivity of both the bromine and sulfur-containing moieties.

Properties

IUPAC Name |

1-bromo-3-ethylsulfanylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrS/c1-2-7-5-3-4-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJPDNNMOKTSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethylsulfanyl)propane can be synthesized through the reaction of 1-propanethiol with ethyl bromide under suitable conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 1-Bromo-3-(ethylsulfanyl)propane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethylsulfanyl)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form the corresponding thiol or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Nucleophilic Substitution: Products include 3-(ethylsulfanyl)propanol, 3-(ethylsulfanyl)propylamine, and other substituted derivatives.

Oxidation: Products include 1-bromo-3-(ethylsulfinyl)propane and 1-bromo-3-(ethylsulfonyl)propane.

Reduction: Products include 1-propanethiol and other reduced derivatives.

Scientific Research Applications

Synthesis of Chemical Intermediates

1-Bromo-3-(ethylsulfanyl)propane is primarily used as a building block in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions. For instance, it can react with nucleophiles to form thioether derivatives, which are valuable in the synthesis of biologically active compounds.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Formation of Thioethers: The ethylsulfanyl group can participate in further reactions to yield thioether compounds, which have applications in medicinal chemistry.

Pharmaceutical Applications

Research indicates that compounds containing the ethylsulfanyl group exhibit notable biological activities. 1-Bromo-3-(ethylsulfanyl)propane can be a precursor for synthesizing potential pharmaceutical agents.

Case Studies:

- Antimicrobial Agents: Compounds derived from this bromo compound have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Anticancer Research: Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.

Material Science

In material science, 1-bromo-3-(ethylsulfanyl)propane can be utilized as a precursor for creating functionalized polymers and materials with specific properties.

Applications:

- Polymer Synthesis: It can be used to synthesize polymers with tailored functionalities, enhancing their mechanical and thermal properties.

- Surface Modification: The compound can modify surfaces to improve adhesion properties or introduce specific chemical functionalities.

Analytical Chemistry

This compound also finds applications in analytical chemistry, particularly in the development of new methods for detecting and quantifying sulfides and related compounds.

Techniques:

- Chromatography: Used as a standard in gas chromatography for the analysis of sulfur-containing compounds.

- Spectroscopy: Its unique spectral properties make it suitable for use in various spectroscopic techniques.

Environmental Chemistry

The environmental impact and degradation pathways of organobromine compounds like 1-bromo-3-(ethylsulfanyl)propane are subjects of study due to their potential effects on ecosystems.

Research Focus:

- Degradation Studies: Investigating how this compound breaks down in different environmental conditions helps assess its environmental safety.

- Bioaccumulation Potential: Studies on its bioaccumulation provide insights into its long-term effects on wildlife.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylsulfanyl)propane involves its reactivity as a nucleophile and electrophile. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ethylsulfanyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1-Bromo-3-(ethylsulfanyl)benzene (CAS: 18184-69-5)

- Structure : Aromatic benzene ring substituted with bromine and ethylsulfanyl groups.

- Formula : C₈H₉BrS (Molecular weight: 217.12 g/mol ) .

- Physical Properties : Higher density (1.44 g/cm³ ) and boiling point (254.7°C ) compared to the propane analog due to aromatic π-π interactions .

- Reactivity : The electron-rich benzene ring enhances electrophilic substitution reactions, whereas the propane derivative undergoes nucleophilic substitution (e.g., SN2 reactions) at the brominated terminal .

1-Bromo-3-[(1-methylethyl)thio]propane (CAS: 112981-26-7)

- Structure : Propane backbone with bromine and isopropylthio (-S-CH(CH₃)₂) groups.

- Formula : C₆H₁₃BrS (Molecular weight: 221.19 g/mol ) .

- Steric Effects : The bulky isopropyl group increases steric hindrance, reducing reaction rates in substitution reactions compared to the less hindered ethylsulfanyl analog .

- Applications : Preferred in syntheses requiring controlled reactivity due to steric shielding.

1-Bromo-3-(trifluoroacetylphenyl)propane (TFAp-Br)

- Structure : Propane substituted with bromine and a trifluoroacetylphenyl group.

- Formula : C₁₁H₁₀BrF₃O (Molecular weight: 303.10 g/mol ) .

- Electronic Effects : The electron-withdrawing trifluoroacetyl group deactivates the aromatic ring, directing electrophilic attacks to meta/para positions, unlike the electron-donating ethylsulfanyl group in the target compound .

- Applications : Used in alkali-stable anion exchange membranes due to enhanced chemical stability .

1-Bromo-3-(4-nitrophenyl)propane

- Structure : Propane with bromine and a nitro-substituted benzene ring.

- Synthesis: Prepared via nitration of 1-bromo-3-phenylpropane using HNO₃ and P₂O₅/silica gel .

- Reactivity : The nitro group strongly deactivates the ring, making it less reactive in electrophilic substitutions compared to ethylsulfanyl derivatives .

1-Bromo-3-[2-(tert-butoxy)ethoxy]propane (CAS: 131665-99-1)

- Structure : Propane with bromine and a tert-butoxy-ethoxy ether chain.

- Formula : C₁₀H₂₁BrO₂ (Molecular weight: 239.1 g/mol ) .

- Solubility : The ether linkage enhances hydrophilicity, contrasting with the hydrophobic ethylsulfanyl group in the target compound .

- Stability : The bulky tert-butoxy group provides steric protection against hydrolysis, improving stability under basic conditions .

Data Table: Key Properties of 1-Bromo-3-(ethylsulfanyl)propane and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| 1-Bromo-3-(ethylsulfanyl)propane | C₅H₁₁BrS | 183.11 | Not reported | -Br, -S-CH₂CH₃ | High SN2 reactivity at Br site |

| 1-Bromo-3-(ethylsulfanyl)benzene | C₈H₉BrS | 217.12 | 254.7 | -Br, -S-CH₂CH₃ (aromatic) | Electrophilic aromatic substitution |

| 1-Bromo-3-[(1-methylethyl)thio]propane | C₆H₁₃BrS | 221.19 | Not reported | -Br, -S-CH(CH₃)₂ | Sterically hindered substitutions |

| TFAp-Br | C₁₁H₁₀BrF₃O | 303.10 | Not reported | -Br, -CO-CF₃ (aromatic) | Electron-deficient aromatic ring |

| 1-Bromo-3-(4-nitrophenyl)propane | C₉H₁₀BrNO₂ | 260.09 | Not reported | -Br, -NO₂ (aromatic) | Deactivated ring for substitutions |

Biological Activity

1-Bromo-3-(ethylsulfanyl)propane, a halogenated alkane, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C5H11BrS

- Molecular Weight : 195.11 g/mol

- CAS Number : 83705-51-5

1-Bromo-3-(ethylsulfanyl)propane exhibits biological activity primarily through its interaction with cellular mechanisms. Halogenated alkanes like this compound can influence various biochemical pathways, including:

- Cellular Signaling : Interactions with signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Potential inhibition of enzymes critical for metabolic processes.

The presence of the bromine atom is crucial as it can lead to the formation of reactive intermediates that may interact with cellular macromolecules.

Acute Toxicity

Studies indicate that 1-bromo compounds generally exhibit moderate acute toxicity. The oral LD50 for similar compounds has been reported between 800 to 2000 mg/kg in animal models, suggesting potential risks upon exposure .

Chronic Toxicity

Chronic exposure studies reveal significant systemic effects, particularly on the liver and reproductive systems. For instance, repeated doses have shown liver hypertrophy and reproductive toxicity in animal models .

Genotoxicity

In vitro studies have indicated potential genotoxic effects, including chromosomal aberrations in mammalian cells. However, results vary significantly across different studies, and in vivo evidence remains inconclusive .

Antimicrobial Activity

Research has suggested that halogenated alkanes possess antimicrobial properties. A study evaluating the efficacy of various halogenated compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of 1-bromo-3-(ethylsulfanyl)propane remains to be thoroughly investigated but is hypothesized to follow similar trends due to its structural characteristics.

Anticancer Potential

The potential anticancer properties of halogenated alkanes have been explored in several studies. Compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. Further research is warranted to establish the specific effects of 1-bromo-3-(ethylsulfanyl)propane on cancer cell lines .

Case Studies

Case Study 1: Liver Toxicity Assessment

A study conducted on rats exposed to various halogenated compounds indicated that liver toxicity was a significant concern. The study found that exposure to 1-bromo-3-chloropropane resulted in notable hepatotoxic effects, which may be extrapolated to other similar compounds, including 1-bromo-3-(ethylsulfanyl)propane .

Case Study 2: Reproductive Toxicity

In another study focusing on reproductive outcomes, male rats exposed to high doses of brominated alkanes exhibited signs of testicular atrophy and reduced sperm counts. This raises concerns regarding the reproductive safety profile of compounds like 1-bromo-3-(ethylsulfanyl)propane .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-3-(ethylsulfanyl)propane, and what reagents are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via bromination of 3-(ethylsulfanyl)propan-1-ol using phosphorus tribromide (PBr₃) in anhydrous conditions. Alternative routes include HBr-mediated bromination under controlled temperatures (0–5°C) to avoid elimination by-products. Triphenylphosphine (PPh₃) may be used as a catalyst to enhance reaction efficiency. Key parameters include stoichiometric control of PBr₃ (1.2–1.5 equivalents) and inert atmosphere to prevent oxidation of the sulfanyl group .

Q. How does 1-Bromo-3-(ethylsulfanyl)propane function as an intermediate in organic synthesis?

- Methodological Answer : The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions (SN₂) to introduce ethylsulfanyl-propyl chains into target molecules. For example, it has been used in alkylation reactions to synthesize ω-phenyl fatty acids via coupling with Grignard reagents or lithium acetylides. The ethylsulfanyl group enhances solubility in non-polar solvents, facilitating phase-transfer catalysis in multi-step syntheses .

Advanced Research Questions

Q. What strategies minimize elimination by-products during nucleophilic substitution reactions involving 1-Bromo-3-(ethylsulfanyl)propane?

- Methodological Answer : Elimination (E2) competes with substitution under basic conditions. To suppress this:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states for SN₂.

- Avoid strong bases (e.g., KOtBu); opt for milder bases like NaHCO₃ or pyridine.

- Lower reaction temperatures (0–25°C) reduce thermal activation of elimination pathways.

Kinetic studies using GC-MS or HPLC can monitor by-product formation and guide reagent optimization .

Q. How can spectroscopic techniques distinguish 1-Bromo-3-(ethylsulfanyl)propane from structural isomers?

- Methodological Answer :

- ¹H NMR : The ethylsulfanyl group’s methylene protons (SCH₂CH₃) appear as a quartet (δ 2.5–3.0 ppm) coupled with adjacent CH₂Br (δ 3.4–3.8 ppm).

- ¹³C NMR : The brominated carbon (C-Br) resonates at δ 30–35 ppm, while the sulfur-bearing carbon (C-S) is at δ 25–30 ppm.

- MS (EI) : Characteristic fragmentation includes loss of Br (M⁺−79) and CH₂SCH₂CH₃ (M⁺−89). 2D NMR (HSQC, COSY) confirms connectivity .

Q. What analytical methods are effective for quantifying trace impurities in 1-Bromo-3-(ethylsulfanyl)propane?

- Methodological Answer : High-purity batches (>95%) require:

- GC-MS with a DB-5 column : Detects residual alcohols or elimination by-products (e.g., allyl ethyl sulfide) at ppm levels.

- HPLC (C18 column, UV detection at 254 nm) : Resolves brominated derivatives like 1,3-dibromopropane.

- Elemental Analysis : Validates Br and S content (theoretical: Br ≈ 32.1%, S ≈ 13.8%) to confirm stoichiometric integrity .

Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Polar solvents (THF, DMF) : Enhance SN₂ rates but may stabilize carbocation intermediates in SN₁ pathways if steric hindrance is present.

- Non-polar solvents (hexane, toluene) : Favor radical pathways in photochemical reactions.

- Temperature : Lower temperatures (−20°C) favor selective substitution, while elevated temperatures (>40°C) promote elimination. Kinetic studies using in-situ IR or Raman spectroscopy can map reaction progress .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported yields for syntheses of 1-Bromo-3-(ethylsulfanyl)propane?

- Methodological Answer : Yield variations (e.g., 60–85%) often stem from:

- Reagent purity : Impurities in PBr₃ or HBr reduce effective bromination.

- Moisture control : Hydrolysis of PBr₃ to H₃PO₃ lowers bromine availability.

- Workup protocols : Incomplete neutralization of HBr can lead to side reactions during extraction.

Standardizing anhydrous conditions, using freshly distilled PBr₃, and validating reagent purity via titration can improve reproducibility .

Safety and Handling Considerations

Q. What precautions are critical when handling 1-Bromo-3-(ethylsulfanyl)propane in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal protective equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular exposure.

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal.

Toxicity data (e.g., LD₅₀ in rodents) should guide risk assessments, with emergency protocols for spills or exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.